This particular compound has been investigated for its potential as a selective inhibitor of platelet-derived growth factor receptor (PDGFR) []. PDGFR plays a crucial role in cell growth and division, and its dysregulation is implicated in various diseases, including cancer and pulmonary arterial hypertension [].
While its precise mechanism of action remains to be fully elucidated, 3-fluoro-5-methyl-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]imidazo[1,2-a]pyridine-2-carboxamide is proposed to act by selectively inhibiting PDGFR []. This inhibition likely disrupts downstream signaling pathways responsible for cell proliferation, thereby potentially mitigating the progression of diseases associated with PDGFR overactivity.
Based on its proposed mechanism of action as a selective PDGFR inhibitor, 3-fluoro-5-methyl-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]imidazo[1,2-a]pyridine-2-carboxamide is suggested as a potential therapeutic agent for diseases like pulmonary arterial hypertension (PAH) []. PAH is characterized by high blood pressure in the arteries connecting the lungs to the heart, and PDGFR inhibition is a promising strategy for its treatment [].
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4